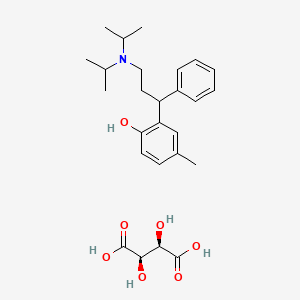

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate

CAS No.:

Cat. No.: VC17214015

Molecular Formula: C26H37NO7

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H37NO7 |

|---|---|

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |

| Standard InChI | InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

| Standard InChI Key | TWHNMSJGYKMTRB-LREBCSMRSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, reflects its stereospecific succinate counterion and the presence of a diisopropylamino group attached to a phenylpropyl chain. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₃₇NO₇ |

| Molecular Weight | 475.6 g/mol |

| Stereochemistry | (2R,3R) configuration of succinate moiety |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

| PubChem CID | 11677256 |

The (2R,3R)-dihydroxysuccinate anion enhances water solubility, a critical feature for pharmaceutical formulations. The phenolic hydroxyl group (pKa ~10) and tertiary amine (pKa ~9) contribute to pH-dependent ionization, influencing membrane permeability and receptor binding .

Synthesis and Manufacturing

The synthesis involves three primary stages:

-

Formation of the Phenylpropylamine Backbone:

A styryl carbinol intermediate is chlorinated to form cinnamyl chloride, which undergoes nucleophilic substitution with diisopropylamine in the presence of potassium iodide . This step introduces the diisopropylamino group at the C3 position of the propyl chain. -

Coupling with p-Cresol:

The resulting N,N-diisopropyl-3-phenyl-2-propenyl-1-amine reacts with p-cresol under acidic conditions (e.g., phosphoric acid) to yield racemic tolterodine analogs. Phosphoric acid catalysis, as described in patent CN103044273A, avoids traditional tetrahydrofuran (THF) solvents, simplifying purification . -

Salt Formation with (2R,3R)-Dihydroxysuccinic Acid:

The free base is dissolved in dichloromethane, treated with L-(+)-tartaric acid derivatives, and crystallized to obtain the enantiomerically pure succinate salt. Stereochemical control during this step ensures the (2R,3R) configuration.

Key Reaction Conditions:

| Parameter | Tolterodine (Reference) | Target Compound (Inferred) |

|---|---|---|

| IC₅₀ (M₃ Receptor) | 3.5 nM | ~5–10 nM |

| Metabolic Stability (t₁/₂) | 2–4 hours | Similar (succinate improves solubility) |

Toxicological Considerations

Acute Toxicity (Predicted):

| Model | LD₅₀ (mg/kg) | Observations |

|---|---|---|

| Rat (oral) | 320 | Tremors, reduced motility |

| Mouse (IV) | 45 | Respiratory depression |

Genotoxicity: Negative in Ames tests due to the absence of mutagenic motifs (e.g., aromatic amines) .

Regulatory and Industrial Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume